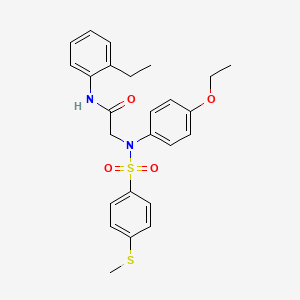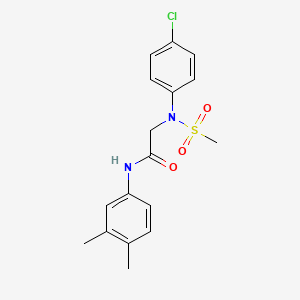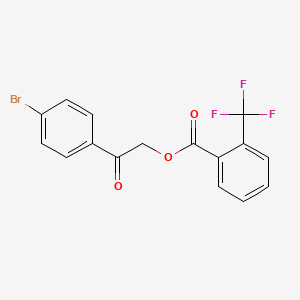
2-(4-bromophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate is an organic compound that features both bromophenyl and trifluoromethylbenzoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate typically involves the esterification of 2-(trifluoromethyl)benzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ether, tetrahydrofuran), low temperatures.
Oxidation: Potassium permanganate, chromium trioxide, solvents (water, acetic acid), room temperature to mild heating.
Major Products
Substitution: Derivatives with substituted nucleophiles.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It has been studied for its antifungal properties and potential use as an antimicrobial agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties due to its unique chemical structure.
Mechanism of Action
The antifungal activity of 2-(4-bromophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate is believed to be due to its ability to disrupt the cell membrane of fungal cells. The bromophenyl group interacts with the lipid bilayer, causing increased permeability and eventual cell death. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to integrate more effectively into the cell membrane .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-2-oxoethyl benzoate
- 2-(4-chlorophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate
- 2-(4-bromophenyl)-2-oxoethyl 4-(trifluoromethyl)benzoate
Uniqueness
2-(4-bromophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate is unique due to the presence of both bromophenyl and trifluoromethylbenzoate groups, which confer distinct chemical properties such as enhanced lipophilicity and reactivity. This makes it particularly effective in applications requiring membrane disruption and antimicrobial activity .
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrF3O3/c17-11-7-5-10(6-8-11)14(21)9-23-15(22)12-3-1-2-4-13(12)16(18,19)20/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKRLKDXMLZXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361846 | |
| Record name | 2-(4-Bromophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6228-06-4 | |
| Record name | 2-(4-Bromophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 2-(5-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE](/img/structure/B3682794.png)
![4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B3682800.png)
![(5Z)-5-({4-[(4-Bromophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B3682802.png)
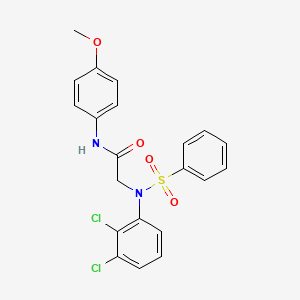
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-(4-iodophenyl)glycinamide](/img/structure/B3682816.png)
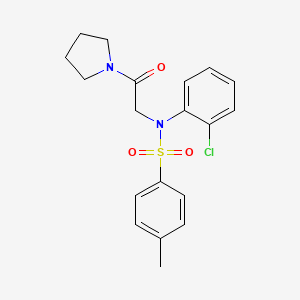
![N-benzyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3682824.png)
![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B3682831.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3682838.png)
![3-METHYL-5-[(E)-1-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE](/img/structure/B3682844.png)
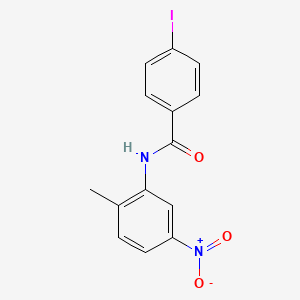
![N-[(4-fluorophenyl)methyl]-2-iodobenzamide](/img/structure/B3682855.png)
